N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19FN4O4S and its molecular weight is 430.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is the prostate-specific antigen (PSA) . PSA is a serine protease enzyme that plays a crucial role in the liquefaction of semen in the human reproductive system. It is also a biomarker for prostate cancer, as its levels are often elevated in the blood of men with this disease .
Mode of Action
This compound is a prodrug that is activated by PSA . The compound is designed to be cleaved by PSA, releasing its active form . This active form then interacts with its targets, leading to the desired therapeutic effects .
Biochemical Pathways
The activation of this compound by PSA leads to the release of phosphoramide mustard . This compound is a cytotoxic agent that can crosslink DNA, leading to DNA damage and cell death . Therefore, the activation of this prodrug can lead to the death of PSA-producing cells, such as prostate cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its design as a prodrug . After administration, the compound exhibits high clearance with significant extrahepatic metabolism . This means that the compound is rapidly metabolized and eliminated from the body .
Result of Action
The activation of this compound by PSA leads to the cytotoxic effects on PSA-producing cells . In vitro studies have shown that the compound is cytotoxic to LNCaP cells, a type of prostate cancer cell that produces PSA . The compound demonstrated selectivity over non-PSA-producing cells .
Action Environment
The action of this compound is influenced by the presence of PSA, which is its activating enzyme . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by factors that affect PSA levels, such as the presence of prostate cancer .
Properties
IUPAC Name |
N-[4-amino-2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-28-14-8-7-11(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-12-5-3-4-6-13(12)21/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEHMIPESPZESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3F)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.